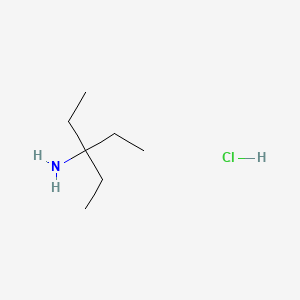

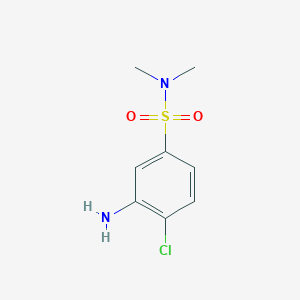

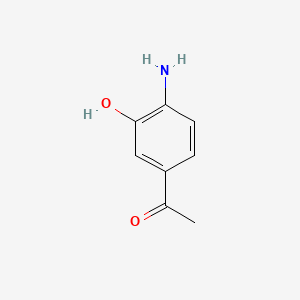

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide

Übersicht

Beschreibung

The compound 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the provided papers do not directly discuss 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide, they do provide insights into the structure-activity relationships of related sulfonamide compounds, which can be useful in understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core to modulate its properties for specific applications. The first paper discusses the modification of a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, to improve its pharmacological properties as a cancer therapeutic . Although the synthesis of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide is not explicitly described, the principles of chemical modification outlined in the paper could be applied to its synthesis.

Molecular Structure Analysis

The second paper provides information on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, determined by X-ray diffraction . While this compound is not the exact one , the structural analysis of closely related sulfonamides can offer insights into the molecular conformation and potential tautomeric forms that 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide may exhibit.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide. However, sulfonamides, in general, are known to participate in various chemical reactions, such as sulfonation, amination, and coupling reactions, which are essential for the synthesis and modification of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The first paper mentions the poor water solubility of a related sulfonamide compound, which is a critical factor in its formulation as a drug . The second paper discusses the acid-base equilibrium constants of 3-amino-4-hydroxy benzenesulfonamide, determined using spectrophotometry . These properties are important for understanding the behavior of sulfonamides in biological systems and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

One area of research for 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide involves the synthesis and characterization of its structural isomers. A study by Rublova et al. (2017) synthesized two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These isomers were structurally characterized using X-ray single crystal diffraction. The study also involved ab initio quantum-chemical calculations to understand the electronic structure of these isomeric molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Antimicrobial Activity

Another application lies in its use in synthesizing compounds with antimicrobial properties. Nunna et al. (2014) prepared amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, which was then used in condensation reactions to yield various compounds. These compounds were evaluated for their antibacterial and antifungal activities (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Synthesis of Enaminones and Antimicrobial Activities

The synthesis of enaminones conjugated with dimethylaminosulfonyl moiety was explored by Aal et al. (2007). These compounds were tested for their antimicrobial and antifungal activities, showing potential applications in this field (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Biological Screening

Aziz‐ur‐Rehman et al. (2014) synthesized derivatives of N-dimethylphenyl substituted N-ethyl/benzyl-4-chlorobenzenesulfonamide and screened them for biological potential. These compounds were tested for their antibacterial activities against Gram-negative & Gram-positive bacteria and for enzyme inhibition potential (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).

Conformational Polymorphism Studies

Investigations into the crystal and molecular structures of different forms of related compounds, like sulfapyridine, have been conducted. This study by Bar and Bernstein (1985) focused on conformational polymorphism, providing insights into the structural properties of these compounds (Bar & Bernstein, 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRXATZJIMUAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397078 | |

| Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide | |

CAS RN |

100313-81-3 | |

| Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)